molecular formula C22H21N3O4S2 B2513089 (E)-N-((4-(N-(3,5-dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide CAS No. 642978-78-7

(E)-N-((4-(N-(3,5-dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2513089
CAS No.: 642978-78-7
M. Wt: 455.55
InChI Key: WDRXNUVAQYWYEQ-JXMROGBWSA-N
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Description

(E)-N-((4-(N-(3,5-Dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide is a structurally complex acrylamide derivative featuring a sulfamoylphenyl core, a carbamothioyl linker, and a furan-2-yl substituent. The 3,5-dimethylphenyl and furan-2-yl groups may influence solubility, bioavailability, and target binding, as seen in structurally analogous molecules .

Properties

IUPAC Name

(E)-N-[[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-15-12-16(2)14-18(13-15)25-31(27,28)20-8-5-17(6-9-20)23-22(30)24-21(26)10-7-19-4-3-11-29-19/h3-14,25H,1-2H3,(H2,23,24,26,30)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRXNUVAQYWYEQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((4-(N-(3,5-dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide, a compound with a complex structure, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C23H22N4O3S\text{C}_{23}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

This molecular structure features a furan ring, a sulfamoyl group, and an acrylamide moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the furan ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the sulfamoyl group : This is often done via nucleophilic substitution reactions.
  • Final assembly : The acrylamide moiety is introduced through condensation reactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. The presence of the sulfamoyl group is particularly noteworthy as it has been associated with inhibition of carbonic anhydrases, enzymes that play a crucial role in tumor progression. Studies have shown that analogs can induce apoptosis in cancer cells through modulation of the p53 and caspase pathways .

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : The compound may bind to specific enzymes, blocking their active sites and preventing substrate access.
  • Signal Transduction Modulation : It can interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Research Findings

A study highlighted the structure-activity relationship (SAR) of sulfamoyl compounds, demonstrating how variations in substituents impact biological efficacy. Compounds similar to our target molecule showed enhanced NF-κB activation and other inflammatory responses .

Case Studies

  • In Vitro Studies : In laboratory settings, this compound has been tested against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations.
  • In Vivo Studies : Animal models have demonstrated that administration of this compound leads to reduced tumor growth rates compared to control groups.

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
(E)-2-cyano-N-(4-sulfamoylphenyl)acrylamideContains sulfonamide; lacks furan ringAnticancer properties
N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(sulfonamidophenyl)acrylamideSimilar trifluoromethyl group; different substitution patternInhibits carbonic anhydrases
2-cyano-N-[4-(sulfonamidophenyl)]acrylamideLacks furan; simpler structurePotential anti-inflammatory effects

This table illustrates how variations in chemical structure lead to distinct biological activities and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other acrylamide-sulfonamide hybrids allow for meaningful comparisons. Key analogs include:

Table 1: Structural and Functional Comparison of Acrylamide-Sulfonamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Physicochemical Properties Ref
(E)-N-((4-(N-(3,5-Dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide 3,5-Dimethylphenyl, carbamothioyl, furan-2-yl ~450 (estimated) Hypothetical: Antimicrobial/Antioxidant Likely soluble in organic solvents; moderate melting point (inferred)
(E)-3-(3,4-Dihydroxyphenyl)-N-(4-(N-(5-methoxypyridin-2-yl)sulfamoylphenyl)acrylamide 3,4-Dihydroxyphenyl, 5-methoxypyridin-2-yl ~430 (estimated) Antioxidant (50–200 µM in A549 cells) Not reported
N-(4-(N-Carbamimidoylsulfamoyl)phenyl)-2-cyano-3-(4-methoxyphenyl)acrylamide (2b) 4-Methoxyphenyl, cyano ~390 (estimated) Antimicrobial (synthesized for activity screening) Mp: 244–246°C; IR: NH, CN, C=O peaks
(E)-N-Hydroxy-3-(4-(N-(phenyl bromo)sulfamoyl)phenyl)acrylamide (3a) Bromophenyl, hydroxamate 397 Anticancer (high activity in vitro) Mp: 184°C; soluble in organics
(E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide 4-Fluorophenyl 320.34 Not specified Purity: %; soluble in organics

Key Findings from Comparative Analysis

Impact of Substituents on Bioactivity

  • The furan-2-yl group in the target compound may enhance antioxidant or antimicrobial activity, akin to nitrofuryl or heteroaryl substituents in other studies .
  • Sulfamoyl and acrylamide backbones are critical for target engagement, as seen in analogs like compound 3a , which showed potent anticancer activity due to sulfonamide-mediated enzyme inhibition .

Melting points for similar compounds range from 144–274°C, suggesting that the target compound’s melting point may fall within this range .

Synthetic Considerations

  • Yields for analogs vary (64–80%), with substituents like hydroxy or methoxy groups requiring protective strategies during synthesis . The target compound’s carbamothioyl group may necessitate specialized reagents or conditions.

Biological Activity Trends

  • Nitro or halogen substituents (e.g., bromo in 3a ) often enhance potency, as seen in antimycobacterial and anticancer studies . The absence of such groups in the target compound may shift its activity toward antioxidant or antimicrobial effects .

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